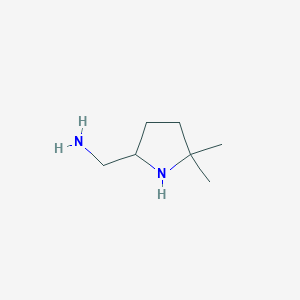

(5,5-Dimethylpyrrolidin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5,5-dimethylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)4-3-6(5-8)9-7/h6,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGULFGGZDHRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,5 Dimethylpyrrolidin 2 Yl Methanamine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Formation Incorporating Geminal Dimethyl Groups

The construction of the 5,5-dimethylpyrrolidine core is a critical step in the synthesis of the target compound. Various strategies have been developed, ranging from cyclization reactions of acyclic precursors to the derivatization of existing pyrrolidine rings.

Cyclization Reactions for Pyrrolidine Core Synthesis

Intramolecular cyclization reactions are a powerful tool for the formation of the pyrrolidine ring. One notable approach involves the acid-catalyzed cyclization of a prenylglycine derivative. This method has been successfully employed in the asymmetric synthesis of 5,5-dimethylproline, a key precursor. The synthesis starts with commercially available N-acetyl-allylglycine methyl ester, which undergoes a cross-metathesis reaction with 2-methylbut-2-ene in the presence of a ruthenium–alkylidene catalyst to yield a prenylglycine derivative. Subsequent treatment with acid facilitates the cyclization to form the 5,5-dimethylproline ring system with high yield and enantioselectivity. lau.edu.lb

Another strategy involves the reaction of 2-nitropropane (B154153) with methyl acrylate. This reaction forms a key intermediate, which can then be further manipulated and cyclized to produce the 5,5-dimethyl-1-pyrroline-N-oxide. This nitrone can then be reduced to the corresponding pyrrolidine. nih.gov

| Starting Material | Key Reagent(s) | Product | Yield | Reference |

| N-acetyl-allylglycine methyl ester | Grubbs' Catalyst, 2-methylbut-2-ene, Acid | 5,5-dimethylproline derivative | High | lau.edu.lb |

| 2-nitropropane | Methyl acrylate, Base | 5,5-dimethyl-1-pyrroline-N-oxide precursor | Good | nih.gov |

Derivatization of Pre-formed Pyrrolidine Rings

While less common for introducing the gem-dimethyl group itself, derivatization of pre-formed pyrrolidine rings is a viable strategy for modifying other positions on the ring. However, for the specific case of (5,5-Dimethylpyrrolidin-2-yl)methanamine, the gem-dimethyl group is typically incorporated during the ring formation step due to the challenge of introducing two methyl groups onto a single carbon atom of a pre-existing ring.

Introduction of the Aminomethyl Moiety

Once the 5,5-dimethylpyrrolidine core is established, the next critical step is the introduction of the aminomethyl group at the C2 position. This is typically achieved through the reduction of a suitable functional group, such as a nitrile or a carboxylic acid derivative.

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines. In the context of synthesizing this compound, this can be achieved through the reduction of 5,5-dimethylpyrrolidine-2-carbonitrile. The nitrile itself can be synthesized and then reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. One documented synthesis of 5,5-dimethyl-pyrrolidine-2-carbonitrile provides a viable precursor for this approach. raineslab.com

Alternatively, a two-step approach starting from 5,5-dimethylproline can be envisioned. The carboxylic acid can be reduced to the corresponding alcohol, (5,5-dimethylpyrrolidin-2-yl)methanol. This alcohol can then be oxidized to the aldehyde, which can undergo reductive amination with a source of ammonia (B1221849) to yield the target primary amine.

| Precursor | Reducing Agent/Reaction | Product | Reference |

| 5,5-dimethylpyrrolidine-2-carbonitrile | LiAlH4 or Catalytic Hydrogenation | This compound | raineslab.com |

| 5,5-dimethylpyrrolidine-2-carboxaldehyde | NH3, Reducing Agent (e.g., NaBH3CN) | This compound | Inferred |

Nucleophilic Substitution Reactions

An alternative strategy for introducing the aminomethyl group involves nucleophilic substitution on a 2-(halomethyl)-5,5-dimethylpyrrolidine derivative. This approach begins with the conversion of the precursor alcohol, (5,5-dimethylpyrrolidin-2-yl)methanol, into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nitrogen nucleophile, such as sodium azide, followed by reduction, yields the desired primary amine. The Mitsunobu reaction offers another pathway to convert the alcohol to an azide, which can then be reduced. wikipedia.orgorganic-chemistry.org This method is particularly useful as it proceeds with inversion of configuration at the stereocenter, providing a route to enantiomerically pure products if a chiral alcohol is used. organic-chemistry.org

| Precursor | Key Reagents | Intermediate | Final Product | Reference |

| (5,5-dimethylpyrrolidin-2-yl)methanol | 1. TsCl, py; 2. NaN3; 3. H2, Pd/C | 2-(azidomethyl)-5,5-dimethylpyrrolidine | This compound | Inferred |

| (5,5-dimethylpyrrolidin-2-yl)methanol | PPh3, DEAD, HN3 | 2-(azidomethyl)-5,5-dimethylpyrrolidine | This compound | wikipedia.orgorganic-chemistry.org |

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of enantiomerically pure this compound is crucial for its applications in asymmetric catalysis. Several strategies can be employed to achieve this.

One effective method is the resolution of racemic 5,5-dimethylproline using a chiral resolving agent, such as D-tartaric acid. raineslab.com The separated enantiomers of 5,5-dimethylproline can then be carried forward through the synthetic sequence to yield the enantiomerically pure target compound.

A more direct approach is the asymmetric synthesis of the 5,5-dimethylpyrrolidine ring itself. As mentioned earlier, the acid-catalyzed cyclization of a prenylglycine derivative derived from N-acetyl-allylglycine can proceed with high enantioselectivity. lau.edu.lb This provides an enantiomerically enriched precursor that can be converted to the final product, thus establishing the desired stereochemistry early in the synthetic route.

The choice of synthetic route for enantiomerically pure this compound will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity.

| Strategy | Description | Key Precursor | Reference |

| Resolution | Separation of a racemic mixture of 5,5-dimethylproline using a chiral resolving agent. | Racemic 5,5-dimethylproline | raineslab.com |

| Asymmetric Cyclization | Enantioselective acid-catalyzed cyclization of a prenylglycine derivative. | N-acetyl-allylglycine derivative | lau.edu.lb |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material to construct the target molecule through a series of stereocontrolled reactions. | Chiral amino acids or other natural products | nih.gov |

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis is paramount for producing enantiomerically pure pyrrolidine derivatives, avoiding the use of stoichiometric chiral auxiliaries or heavy metal catalysts. acs.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly versatile method for creating stereochemical diversity in pyrrolidine synthesis. rsc.org Other notable strategies include the rhodium-catalyzed asymmetric C-H amination and iridium-catalyzed processes that provide rapid access to a wide array of enantioenriched pyrrolidines. organic-chemistry.orgnih.govacs.org

Chiral Catalyst Design and Application

The design of effective chiral catalysts is central to achieving high enantioselectivity in pyrrolidine synthesis. A variety of catalyst systems have been successfully employed. For instance, chiral amine-derived iridacycle complexes have been shown to catalyze "borrowing hydrogen" annulation reactions, directly converting simple racemic diols and primary amines into chiral N-heterocycles. organic-chemistry.org

In a different approach, the hydroalkylation of 3-pyrrolines can be tuned to achieve either C2 or C3 alkylation with high regio- and enantioselectivity by selecting either a cobalt or a nickel catalyst, respectively, paired with chiral bis(oxazoline) (BOX) ligands. organic-chemistry.org Furthermore, ring-closing enyne metathesis (RCEM) reactions, utilizing highly active and air-stable ruthenium catalysts like the Grubbs catalysts, provide an efficient pathway to chiral pyrrolidine derivatives from substrates containing a basic nitrogen atom. organic-chemistry.org Biocatalysis, employing enzymes such as transaminases, has also emerged as a powerful tool for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org

Table 1: Examples of Chiral Catalysts in Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Racemic diols, primary amines | Enantioenriched pyrrolidines | organic-chemistry.org |

| Co-catalyst / Chiral BOX Ligand | Hydroalkylation | 3-Pyrrolines | Chiral C2-alkylated pyrrolidines | organic-chemistry.org |

| Ni-catalyst / Chiral BOX Ligand | Hydroalkylation | 3-Pyrrolines | Chiral C3-alkylated pyrrolidines | organic-chemistry.org |

| Grubbs Catalyst (Ru-based) | Ring-Closing Enyne Metathesis | Enyne substrates with N atom | Chiral pyrrolidine derivatives | organic-chemistry.org |

| Transaminases (Biocatalyst) | Transaminase-Triggered Cyclization | ω-Chloroketones | Chiral 2-substituted pyrrolidines | acs.org |

Ligand-Controlled Enantioselective Transformations

In metal-catalyzed reactions, the chiral ligand bound to the metal center is crucial for dictating the stereochemical outcome. The development of novel phosphoramidite (B1245037) ligands that incorporate a chiral pyrrolidine unit has been instrumental in advancing enantioselective trimethylenemethane [3+2] cycloadditions. nih.govacs.org Similarly, chiral bishydrazone ligands have been successfully applied in palladium-catalyzed atroposelective cross-coupling reactions. nih.govacs.org The aforementioned use of chiral BOX ligands with cobalt and nickel catalysts exemplifies how the ligand's structure directly controls both the enantioselectivity and, in some cases, the regioselectivity of the transformation. organic-chemistry.org

Diastereoselective Control in Multi-step Syntheses

Achieving diastereoselective control is critical when constructing molecules with multiple stereocenters, a common feature in complex pyrrolidine derivatives. Methods like 1,3-dipolar cycloadditions are particularly powerful as they can generate up to four stereogenic centers simultaneously with high levels of regio- and diastereoselectivity. acs.org

Substrate-Controlled Diastereoselectivity

This strategy leverages the inherent chirality of the starting material, often derived from the "chiral pool," to guide the stereochemistry of subsequent transformations. Readily available chiral molecules such as D- or L-alanine, (R)-phenylglycinol, and pyroglutamic acid have been used as starting points for the stereoselective synthesis of various trans-2,5-disubstituted pyrrolidines. nih.gov For example, a concise synthesis of the chiral auxiliary trans-2,5-dimethylpyrrolidine was developed starting from 2,5-hexanedione, where an initial asymmetric reduction using baker's yeast set the key stereocenters. acs.org

Auxiliary-Mediated Diastereoselective Additions

In this approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The N-tert-butanesulfinyl group, also known as Ellman's auxiliary, is a prominent example. It has been effectively used in the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. acs.org A key advantage of this auxiliary is that it can often be recovered in high yield and reused. acs.org Another example involves the use of (S)-α-methylbenzylamine as a chiral auxiliary to produce enantiomerically pure (2S,5S)-dimethylpyrrolidine from a mixture of 2,5-hexanediol (B147014) isomers. rug.nl

Table 2: Comparison of Diastereoselective Control Strategies

| Strategy | Description | Example | Key Feature | Ref |

|---|---|---|---|---|

| Substrate Control | Inherent chirality of the starting material directs stereochemical outcome. | Synthesis of trans-2,5-dimethylpyrrolidine from D-alanine. | Utilizes readily available chiral starting materials. | nih.gov |

| Auxiliary Control | A temporary chiral group directs stereoselective bond formation. | Use of N-tert-butanesulfinamide in 1,3-dipolar cycloadditions. | The chiral auxiliary can often be cleaved and recovered. | acs.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidines to reduce environmental impact. ontosight.ai This includes the use of biocatalysts, such as enzymes, which can minimize the need for harsh chemicals and high temperatures. acs.orgontosight.ai The application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and support green chemistry goals. nih.gov

Furthermore, the development of one-pot, multi-component domino reactions in environmentally benign solvents like ethanol-water mixtures represents a sustainable approach for creating complex pyrrolidine-fused compounds. rsc.org Solvent-free reaction conditions, such as using grinding techniques, are also gaining traction as they are ecologically favorable, often leading to high yields, shorter reaction times, and simpler workup procedures. researchgate.net Organocatalysis itself is often considered a green technology as it avoids the use of potentially toxic and expensive heavy metals. mdpi.com

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions to maximize yields and purity while ensuring stereochemical control when required. While specific, detailed optimization studies for this compound are not extensively documented in publicly available literature, the principles of optimizing synthetic routes for analogous pyrrolidine structures provide a clear framework for achieving high efficiency. Key synthetic strategies for this class of compounds typically involve the formation of the pyrrolidine ring followed by the installation or modification of the methanamine side chain, often through reductive processes.

To illustrate how reaction conditions can be systematically varied to improve the yield of a key synthetic step, consider the hypothetical optimization of the catalytic hydrogenation of a nitrile precursor, 5,5-dimethylpyrrolidine-2-carbonitrile, to this compound. The following interactive data table represents a plausible set of experiments that a research chemist might undertake.

Hypothetical Optimization of the Hydrogenation of 5,5-Dimethylpyrrolidine-2-carbonitrile

| Entry | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd/C | Methanol (B129727) | 1 | 25 | 24 | 45 |

| 2 | Pd/C | Ethanol (B145695) | 1 | 25 | 24 | 52 |

| 3 | Raney Ni | Methanol | 10 | 50 | 12 | 78 |

| 4 | Raney Ni | Methanol | 20 | 50 | 12 | 85 |

| 5 | Rh/Al2O3 | Methanol | 20 | 50 | 8 | 92 |

| 6 | Rh/Al2O3 | Methanol | 20 | 70 | 8 | 88 |

| 7 | Rh/Al2O3 | Ethanol | 20 | 50 | 8 | 90 |

In this hypothetical study, the initial screening with Palladium on carbon (Pd/C) at atmospheric pressure gives moderate yields (Entries 1 and 2). A switch to Raney Nickel and increased pressure and temperature leads to a significant improvement in the yield (Entry 3). Further increasing the pressure provides a modest additional benefit (Entry 4). The use of a Rhodium on alumina (B75360) catalyst demonstrates the highest efficacy, affording an excellent yield of 92% under optimized conditions (Entry 5). However, increasing the temperature further shows a slight decrease in yield, potentially due to side reactions (Entry 6). Changing the solvent from methanol to ethanol with the best catalyst shows a slightly lower yield (Entry 7), indicating that methanol is the optimal solvent in this case.

Stereochemical Investigations and Chiral Applications of 5,5 Dimethylpyrrolidin 2 Yl Methanamine

Analysis of Stereogenic Centers within the (5,5-Dimethylpyrrolidin-2-yl)methanamine Framework

The molecular structure of this compound features a single stereogenic center at the C2 position of the pyrrolidine (B122466) ring. This carbon atom is bonded to four different substituents: a hydrogen atom, the aminomethyl group (-CH2NH2), the nitrogen atom of the ring, and the C3 carbon of the ring. The presence of this chiral center gives rise to two possible enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other.

The gem-dimethyl group at the C5 position, while not a stereocenter itself, plays a significant role in the molecule's conformational behavior and its utility in asymmetric synthesis. These methyl groups can influence the steric environment around the stereocenter, which can be exploited to achieve high levels of stereoselectivity in chemical reactions.

Enantiomeric Resolution Techniques

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step to harness its full potential in asymmetric synthesis. Several techniques can be employed for this purpose.

Classical Resolution Methods

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. mdpi.com These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.com Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amine.

While a widely used and cost-effective method, the success of classical resolution is dependent on finding a suitable resolving agent that forms well-defined crystalline salts with significant solubility differences. nih.gov

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. mdpi.com Various types of CSPs are available, and the selection depends on the specific properties of the molecule being resolved. For a compound like this compound, chiral high-performance liquid chromatography (HPLC) would be a suitable method for achieving high enantiomeric purity.

Application as Chiral Building Blocks in Asymmetric Synthesis

The enantiomerically pure forms of this compound are highly valuable as chiral building blocks in the synthesis of complex molecules with specific stereochemistry. enamine.net The development of new drugs increasingly relies on the use of such chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net

Precursors for Enantiopure Compounds

Enantiomerically pure this compound serves as a versatile starting material for the synthesis of a wide range of enantiopure compounds. nih.gov Its primary amine and secondary amine functionalities provide reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures. unibo.it For instance, it can be incorporated into the synthesis of chiral ligands for asymmetric catalysis or used as a key fragment in the total synthesis of natural products.

A notable application is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, where a functionalized piperidinone skeleton is assembled in a one-pot reaction. nih.gov

Scaffolds for Drug Discovery Candidates

The pyrrolidine scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. nih.govmdpi.com The rigid, three-dimensional structure of the pyrrolidine ring in this compound provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. nih.gov

This compound and its derivatives have been explored as scaffolds for the development of new therapeutic agents. For example, derivatives have been investigated as selective serotonin (B10506) 2C agonists and as potential antimicrobial agents. nih.govmdpi.com The ability to synthesize specific stereoisomers of these drug candidates is essential, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. nih.gov

Interactive Data Table: Applications in Drug Discovery

| Therapeutic Target | Compound Class/Scaffold | Research Focus |

| Dipeptidyl peptidase IV (DPP-4) | Aminopiperidine-fused imidazopyridine | Development of inhibitors for diabetes treatment. nih.gov |

| Serotonin 2C Receptor | Cyclopropylmethanamine derivatives | Design of selective agonists for potential CNS applications. nih.gov |

| Bacterial and Fungal Pathogens | N-2,5-dimethylphenylthioureido acid derivatives | Synthesis of new antimicrobial candidates targeting multidrug-resistant strains. mdpi.com |

Advanced Applications As a Synthetic Building Block

Incorporation into Complex Molecular Architectures

The distinct structural features of (5,5-Dimethylpyrrolidin-2-yl)methanamine make it an attractive scaffold for incorporation into intricate molecular designs, including bridged and spirocyclic systems. The pyrrolidine (B122466) ring offers a three-dimensional framework that can impart specific conformational constraints on the target molecule, which is often crucial for biological activity.

While specific examples detailing the use of this compound in the direct synthesis of bridged heterocycles are not extensively documented, the fundamental reactivity of its bifunctional nature—a secondary amine within the ring and a primary exocyclic amine—lends itself to such applications. General strategies for forming bridged systems often involve intramolecular cyclization reactions where two reactive sites on a scaffold are linked by a new chain of atoms.

The synthesis of spiro compounds, which feature two rings connected by a single common atom, is a well-established strategy for increasing the three-dimensionality and novelty of molecular scaffolds. The pyrrolidine ring system is frequently employed in the construction of spirocyclic molecules, particularly through [3+2] cycloaddition reactions. chapman.edu

A common method involves the reaction of an azomethine ylide with a suitable dipolarophile. Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. researchgate.net In this context, the secondary amine of a pyrrolidine-2-carboxylic acid derivative (a close analog of the target compound) can react with a carbonyl compound, such as isatin, to form an azomethine ylide. This intermediate then undergoes a 1,3-dipolar cycloaddition with an alkene to produce a spiro-pyrrolidine derivative. researchgate.netnih.gov This reaction can create multiple new stereocenters in a single, highly controlled step. nih.gov

The versatility of this approach allows for the synthesis of diverse spiro-heterocycles, including spiro[pyrrolidin-3,3′-oxindoles] and spiro-pyrrolizidines, which are prominent motifs in many biologically active natural products and synthetic compounds. chapman.edurice.edu The reaction can be performed using various amino acids (e.g., proline, sarcosine), dipolarophiles, and catalysts to generate libraries of complex spiro compounds with high yields and stereoselectivity. chapman.edunih.gov

| Amino Acid Component | Carbonyl Component | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Sarcosine / Proline | Isatin | 5-Arylidenthiazolidine-2,4-diones | Spiro-pyrrolothiazolidines | Creates five stereogenic centers in a single step with high diastereoselectivity. | nih.gov |

| N-methylglycine / Phenylglycine / Proline | 1H-indole-2,3-dione (Isatin) | 3,5-Bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Spiro-pyrrolidines / Spiro-pyrrolizines | A multicomponent reaction that yields complex piperidone-grafted spiroheterocycles. | chapman.eduresearchgate.net |

| Amino Esters | Aldehydes | Methyleneindolinones | Spiro[pyrrolidin-3,3′-oxindoles] | Organocatalytic approach providing high enantiopurity (up to 98% ee) and structural diversity. | rice.edu |

| Sarcosine | Ninhydrin | (Z)-3-benzylidenebenzofuran-2(3H)-one | Benzofuran Spiro-pyrrolidines | Three-component reaction under mild conditions with high yields (74–99%) and diastereoselectivity (>20:1). | mdpi.com |

Functionalization and Diversification Strategies

The primary amine of this compound is a key functional handle for a variety of chemical transformations, including amidation, acylation, alkylation, and arylation. These reactions enable the straightforward introduction of diverse substituents, facilitating the exploration of structure-activity relationships.

The primary amine readily undergoes condensation reactions with carboxylic acids and their derivatives to form amides. This transformation is one of the most robust and widely used reactions in medicinal chemistry for linking molecular fragments. The synthesis of several pyrrolidine-containing drugs utilizes this reaction. For example, the antipsychotic agent Raclopride is synthesized by reacting (S)-(1-ethylpyrrolidin-2-yl)methanamine with an activated 2,6-dimethoxybenzoic acid derivative. nih.gov

Modern amidation protocols often employ coupling agents such as HBTU or can be catalyzed by reagents like TiCl₄, which facilitate the direct condensation of carboxylic acids and amines in high yields. nih.govresearchgate.net These methods are generally efficient and tolerate a wide range of functional groups, allowing for the synthesis of complex N-acylated pyrrolidine derivatives with high purity and preservation of stereochemical integrity. nih.gov

The nucleophilic character of the primary amine allows for N-alkylation and N-arylation, introducing further structural diversity.

Alkylation: N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is a particularly powerful method for creating secondary and tertiary amines. A patent describes the preparation of N-alkenyl-2-aminomethyl-pyrrolidines, highlighting the utility of this scaffold in creating varied amine derivatives. google.com Furthermore, N-alkylation of the pyrrolidine nitrogen itself is a common strategy in the synthesis of pyrrolidine-based catalysts and pharmaceutical agents. nih.gov

Arylation: The introduction of aryl groups at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov These reactions typically involve coupling the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst. nih.govmdpi.com For example, copper-catalyzed N-arylation of amides (the Goldberg reaction) has been successfully applied using pyrrolidine-derived ligands, demonstrating the compatibility of this scaffold with such transformations. nih.govnih.govfao.org These methods provide access to N-aryl derivatives, which are prevalent structures in pharmaceuticals and materials science.

| Reaction Type | Reagents | Catalyst/Conditions | Product | Significance | Reference |

|---|---|---|---|---|---|

| Amidation | Carboxylic Acid / Acid Chloride | Coupling agents (e.g., HBTU, DCC) or TiCl₄ | Amide | Forms a stable amide bond; widely used in drug synthesis (e.g., Raclopride). | nih.govnih.gov |

| Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing Agent | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C | Secondary or Tertiary Amine | A versatile and high-yielding method for introducing alkyl groups. | researchgate.net |

| Alkylation (with Alkyl Halide) | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Secondary or Tertiary Amine | Classic Sₙ2 reaction for N-alkylation. | chemrxiv.org |

| Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Palladium catalyst, Ligand, Base | N-Aryl Amine | A powerful and general method for forming C-N bonds with aryl groups. | mdpi.com |

| Arylation (Ullmann/Goldberg) | Aryl Halide (Ar-X) | Copper catalyst (e.g., CuI), Ligand, Base | N-Aryl Amine/Amide | Classic method, particularly useful for amides and electron-rich amines. | nih.govnih.gov |

Development of Libraries of Novel Derivatives

The this compound scaffold is an ideal starting point for the construction of combinatorial libraries. mdpi.com Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity using high-throughput methods. nih.govijpsr.com

Several strategies are employed to generate pyrrolidine-based libraries:

Split-Pool Synthesis: This solid-phase synthesis technique enables the creation of millions of unique compounds on individual resin beads. Each bead carries a single compound whose structure can be identified through encoding technologies. researchgate.netnih.gov

Parallel Synthesis: In this approach, individual compounds are synthesized in separate reaction wells, often on a microplate format. This allows for easier characterization and purification of each library member.

Continuous Flow Chemistry: Modern flow protocols offer rapid, scalable, and highly diastereoselective synthesis of chiral pyrrolidine libraries under mild conditions. rsc.org This methodology has been used to generate libraries of α-chiral pyrrolidines in seconds, demonstrating its potential for large-scale applications. rsc.org

By applying the functionalization reactions described above (amidation, alkylation, etc.) in a combinatorial fashion, vast libraries of diverse derivatives can be generated from the core this compound scaffold. These libraries are invaluable tools in fragment-based drug discovery and for identifying novel lead compounds that effectively sample three-dimensional molecular space. nih.gov

In Depth Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A full analysis of (5,5-Dimethylpyrrolidin-2-yl)methanamine would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Comprehensive ¹H and ¹³C NMR Analysis

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals would correspond to the protons of the two methyl groups at the C5 position, the methylene (B1212753) protons of the pyrrolidine (B122466) ring (C3 and C4), the methine proton at the C2 position, the methylene protons of the aminomethyl group, and the protons of the two NH groups (one on the ring and one on the side chain). The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each signal to its respective proton.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals would be expected: two for the methyl carbons, one for the quaternary carbon at C5, two for the methylene carbons of the ring, one for the methine carbon at C2, and one for the methylene carbon of the aminomethyl group.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J Hz) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | Expected | Expected |

| -CH₂NH₂ | Expected | Expected |

| C3-H₂ | Expected | Expected |

| C4-H₂ | Expected | Expected |

| C5 | - | Expected |

| C5-(CH₃)₂ | Expected | Expected |

| Ring NH | Expected | - |

| Side-chain NH₂ | Expected | - |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to determine the complete bonding framework and spatial arrangement of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons within the pyrrolidine ring and the aminomethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around the quaternary carbon (C5) and for linking the aminomethyl side chain to the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about which protons are close to each other in space, which is critical for determining the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is essential for determining the molecular weight and elemental composition.

Fragmentation Pathways

In a mass spectrometer, this compound would be ionized and would then fragment in a characteristic pattern. The analysis of these fragments helps to piece together the structure of the molecule. Common fragmentation pathways for such a compound would likely involve the loss of the aminomethyl group, cleavage of the pyrrolidine ring, and the loss of methyl groups.

Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide a very precise measurement of the molecular ion's mass. This precise mass allows for the determination of the exact elemental formula of the compound, confirming its molecular identity. PubChem provides a predicted monoisotopic mass for the protonated molecule [M+H]⁺ of 129.13863 Da.

A table of predicted m/z values for common adducts is provided by PubChem:

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.13863 |

| [M+Na]⁺ | 151.12057 |

| [M+K]⁺ | 167.09451 |

| [M+NH₄]⁺ | 146.16517 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, C-H bonds of the alkyl groups, and C-N bonds.

A hypothetical data table of expected IR absorptions is shown below:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium |

| C-H stretch (alkane) | 2850-2960 | Strong |

| N-H bend (amine) | 1590-1650 | Medium |

| C-N stretch | 1020-1250 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

As of the current body of scientific literature, detailed X-ray crystallographic data for the specific compound this compound is not publicly available. While X-ray crystallography remains a principal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into conformation, bond lengths, and bond angles, no published studies containing the crystal structure of this particular molecule could be identified.

The general methodology of X-ray crystallography involves directing X-rays onto a single crystal of the substance. The diffraction pattern produced is then analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred. This technique would be instrumental in unequivocally defining the stereochemistry and solid-state conformation of this compound.

Conformation and Bond Length/Angle Analysis

Without experimental crystallographic data, a definitive analysis of the solid-state conformation and precise bond lengths and angles of (5,hylpyrrolidin-2-yl)methanamine cannot be provided. However, based on the known principles of structural chemistry and data from related pyrrolidine derivatives, a puckered envelope or twist conformation for the five-membered pyrrolidine ring would be anticipated, which minimizes steric strain. The gem-dimethyl group at the C5 position would significantly influence this conformation. The aminomethyl substituent at the C2 position would have a specific orientation relative to the ring that would be determined by steric and electronic factors.

A comprehensive analysis would require the generation of a data table detailing specific bond lengths (e.g., C-C, C-N) and angles within the molecule. Such a table would be populated with precise values in Ångstroms (Å) for bond lengths and degrees (°) for bond angles, derived directly from the refinement of X-ray diffraction data.

Interactive Data Table: Representative Bond Lengths and Angles (Hypothetical) This table is for illustrative purposes only, as experimental data is not available.

| Atoms Involved | Bond Length (Å) | Atoms Involved | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | Data not available | C5-N1-C2 | Data not available |

| C2-C3 | Data not available | N1-C2-C3 | Data not available |

| C3-C4 | Data not available | C2-C3-C4 | Data not available |

| C4-C5 | Data not available | C3-C4-C5 | Data not available |

| C5-N1 | Data not available | C4-C5-N1 | Data not available |

| C2-C6 (aminomethyl) | Data not available | N1-C2-C6 | Data not available |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. For this compound, the primary amine (-NH2) and the secondary amine (-NH-) of the pyrrolidine ring are capable of acting as hydrogen bond donors and acceptors.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for assessing the enantiomeric purity of such compounds.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. A pure enantiomer will exhibit a distinct CD spectrum, while a racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent.

The assessment of enantiomeric purity involves comparing the CD spectrum of a sample to that of a pure enantiomeric standard. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.). However, specific experimental CD spectroscopic data for this compound has not been reported in the available scientific literature. Therefore, a data table of CD maxima/minima and corresponding molar ellipticities cannot be provided at this time.

Interactive Data Table: Circular Dichroism Spectral Data (Hypothetical) This table is for illustrative purposes only, as experimental data is not available.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (S)-enantiomer | Data not available | Data not available |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By applying functionals like B3LYP with basis sets such as 6-31G* or higher, researchers can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties. nih.gov

Molecular Geometry: The geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The pyrrolidine (B122466) ring is not planar and will adopt an envelope or twist conformation to minimize steric strain. The gem-dimethyl group at the C5 position significantly influences this puckering. The aminomethyl substituent at the C2 position can exist in various rotameric forms relative to the ring.

Table 6.1: Representative Predicted Geometrical Parameters for a Pyrrolidine Ring Core (DFT B3LYP/6-311++G(d,p)) Note: This table presents typical, generalized values for a substituted pyrrolidine ring and is for illustrative purposes. Actual values for (5,5-Dimethylpyrrolidin-2-yl)methanamine would require specific calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | N1 | C2 | ~1.46 Å | ||

| C2 | C3 | ~1.54 Å | |||

| C3 | C4 | ~1.54 Å | |||

| C4 | C5 | ~1.55 Å | |||

| C5 | N1 | ~1.47 Å | |||

| Bond Angle | C5 | N1 | C2 | ~108.5° | |

| N1 | C2 | C3 | ~104.0° | ||

| C2 | C3 | C4 | ~105.0° | ||

| Dihedral Angle | N1 | C2 | C3 | C4 | ~25.0° (Twist) |

| C2 | C3 | C4 | C5 | ~-38.0° (Twist) |

Electronic Structure: DFT calculations also provide a detailed picture of the molecule's electronic landscape. Key properties include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov For an amine like this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO would likely be distributed across the C-N and C-H antibonding orbitals.

Conformational Analysis and Energy Landscapes

Due to the flexibility of the five-membered pyrrolidine ring and the rotatable bond of the aminomethyl side chain, this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.

The pyrrolidine ring typically adopts non-planar "envelope" or "twist" (half-chair) conformations to alleviate torsional strain. The position of the "pucker" can vary, leading to different conformers. For a 2,5-disubstituted pyrrolidine, the substituents can be in either pseudo-axial or pseudo-equatorial positions, further increasing the number of possible stable geometries. The bulky gem-dimethyl group at C5 will sterically favor conformations where the C2-aminomethyl group is oriented away from it.

Computational methods, often starting with a molecular mechanics force field search followed by higher-level DFT or ab initio optimizations, are used to map the potential energy surface. This process identifies the low-energy conformers (local minima) and the transition states that connect them. The results are often visualized as an energy landscape, where the valleys represent stable conformers and the mountains represent the energy barriers to interconversion.

For chiral amines, understanding the predominant conformations is crucial, as the molecule's shape dictates how it interacts with other chiral molecules, such as biological receptors or chiral catalysts. frontiersin.org

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. For instance, computational analysis can be applied to the intramolecular C-H amination reactions used to form substituted pyrrolidines. nih.gov

By mapping the reaction coordinate, researchers can identify intermediates and, crucially, locate the transition state (TS)—the highest energy point along the lowest energy path between reactants and products. The structure and energy of the transition state determine the reaction's activation energy and, therefore, its rate.

DFT calculations are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. Advanced techniques like Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a located transition state indeed connects the intended reactant and product. Such studies can reveal, for example, why a particular stereoisomer is formed preferentially in a synthesis, by comparing the activation energies of the different diastereomeric transition states. emich.eduemich.edu

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies focusing on this compound have been published, the methodology has been widely applied to various classes of pyrrolidine derivatives.

In a typical QSAR study, a set of analogue molecules with known activities (e.g., enzyme inhibition) is used. For each molecule, a set of numerical descriptors is calculated. These descriptors can represent various properties:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area (e.g., van der Waals surface).

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates these descriptors to the observed biological activity.

Table 6.2: Example of a Generic QSAR Model Equation This table illustrates the form of a QSAR model and is not based on specific experimental data for the target compound.

| Model Equation | pIC₅₀ = β₀ + β₁(LogP) + β₂(VdW_Area) + β₃(HOMO) |

| Descriptor | Description |

| LogP | Lipophilicity |

| VdW_Area | Van der Waals Surface Area |

| HOMO | Highest Occupied Molecular Orbital Energy |

Such models, once validated, can predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. The models also provide insight into the molecular features that are crucial for the desired biological effect.

Molecular Dynamics Simulations to Understand Interactions in Complex Systems

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system, providing a detailed view of its dynamic behavior. This technique is particularly valuable for understanding how a molecule like this compound interacts with its environment, such as a solvent, a biological membrane, or the active site of a protein.

In a typical MD simulation, the molecule of interest is placed in a simulated environment (e.g., a box of water molecules). The simulation then tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds.

The outputs of an MD simulation can be analyzed to understand:

Solvation: How water molecules arrange around the solute and the nature of the hydrogen bonds formed.

Conformational Dynamics: How the molecule flexes and changes its shape in solution, and which conformations are most prevalent.

Ligand-Protein Binding: If placed in the active site of a protein, MD can show how the ligand settles into its binding pose, the stability of the complex, and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) that are most important for binding. These simulations can help rationalize docking results and provide a more realistic picture of the binding event. nih.gov

Exploration of Derivatives and Analogues: Structure Reactivity and Structure Function Correlations

Systematic Chemical Modifications of the Pyrrolidine (B122466) Ring and Aminomethyl Group

Systematic chemical modifications of the (5,5-Dimethylpyrrolidin-2-yl)methanamine scaffold can be approached by altering either the pyrrolidine ring or the aminomethyl side chain. These modifications are instrumental in probing the structure-activity relationships (SAR) and optimizing the molecule for specific applications.

Pyrrolidine Ring Modifications:

Substitution at Nitrogen (N-1 Position): The secondary amine of the pyrrolidine ring is a prime site for functionalization. Alkylation, acylation, and arylation can introduce a wide array of substituents, thereby modulating the steric and electronic properties of the molecule. For instance, the introduction of bulky alkyl groups can sterically hinder the nitrogen, affecting its nucleophilicity and basicity.

Substitution at Carbon Positions (C-3 and C-4): The methylene (B1212753) groups at the C-3 and C-4 positions of the pyrrolidine ring can be functionalized to introduce additional substituents. This can be achieved through various synthetic strategies, leading to derivatives with altered polarity, lipophilicity, and conformational preferences.

Aminomethyl Group Modifications:

N-Alkylation and N-Acylation: Similar to the pyrrolidine nitrogen, the primary amine of the aminomethyl group can be readily alkylated or acylated. These modifications can influence the basicity and hydrogen-bonding capabilities of the side chain.

Chain Extension or Branching: The length and branching of the aminomethyl side chain can be altered to probe the spatial requirements of potential binding partners.

Influence of Substituent Effects on Reactivity in Organic Transformations

The introduction of substituents on the this compound core significantly influences its reactivity in various organic transformations. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

Electron-donating groups (EDGs) attached to the pyrrolidine ring can increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced nucleophilicity and basicity. This modulation of electronic properties is critical in reactions where the amine groups act as nucleophiles or bases.

Steric Effects:

The size and position of substituents can impose steric hindrance, which can affect the rate and regioselectivity of reactions. For example, bulky substituents on the pyrrolidine ring can shield the nitrogen atom, making it less accessible to reactants. This steric hindrance can be strategically employed to control the outcome of a reaction.

A summary of the general influence of substituent effects is presented in the table below.

| Modification Site | Substituent Type | Effect on Nucleophilicity | Effect on Basicity |

| Pyrrolidine Nitrogen | Electron-Donating Group (EDG) | Increase | Increase |

| Pyrrolidine Nitrogen | Electron-Withdrawing Group (EWG) | Decrease | Decrease |

| Aminomethyl Nitrogen | Electron-Donating Group (EDG) | Increase | Increase |

| Aminomethyl Nitrogen | Electron-Withdrawing Group (EWG) | Decrease | Decrease |

| Pyrrolidine Ring (C-3, C-4) | Sterically Bulky Group | May Decrease (indirectly) | May Decrease (indirectly) |

Case Studies of Analogue Synthesis and Comparative Analysis of Properties

The synthesis of analogues of this compound allows for a comparative analysis of their properties, providing valuable insights into structure-function correlations. While specific case studies for this exact molecule are not extensively documented in publicly available literature, general synthetic strategies for substituted 2-aminomethylpyrrolidines can be considered.

One common approach involves the use of protected proline derivatives as starting materials. For instance, a protected 5,5-dimethylproline could be subjected to reduction of the carboxylic acid to an alcohol, followed by conversion to an amine to yield the target scaffold. Subsequent modifications can then be carried out on the protected intermediate.

A hypothetical case study could involve the synthesis of a series of N-acylated derivatives of the aminomethyl group. By varying the acyl group from a simple acetyl to a more complex benzoyl group, one could systematically study the impact on properties such as solubility, crystallinity, and biological activity if applicable.

| Analogue | Modification | Expected Change in Lipophilicity | Potential Impact on Properties |

| N-acetyl-(5,5-Dimethylpyrrolidin-2-yl)methanamine | Acylation of aminomethyl group | Increase | Altered solubility, potential for new hydrogen bonding interactions. |

| N-benzoyl-(5,5-Dimethylpyrrolidin-2-yl)methanamine | Benzoylation of aminomethyl group | Significant Increase | Enhanced aromatic interactions, potential for altered binding affinity in biological systems. |

| 1-Methyl-(5,5-Dimethylpyrrolidin-2-yl)methanamine | Methylation of pyrrolidine nitrogen | Slight Increase | Increased basicity of pyrrolidine nitrogen, potential for altered reactivity. |

Strategic Development of Novel this compound Derivatives with Tuned Properties

The strategic development of novel derivatives of this compound with tuned properties relies on a rational design approach guided by an understanding of structure-activity relationships. The goal is to introduce specific chemical modifications to achieve desired characteristics, such as enhanced reactivity, improved selectivity, or specific binding affinities.

For example, if the objective is to develop a derivative that can act as a chiral ligand in asymmetric catalysis, modifications that introduce additional stereocenters or rigidify the conformation of the molecule would be a strategic focus. This could involve the synthesis of bicyclic analogues or the introduction of bulky substituents that restrict bond rotation.

Another strategic direction could be the development of derivatives with specific physicochemical properties for applications in materials science or as building blocks in supramolecular chemistry. This might involve the incorporation of functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or metal coordination.

The development process typically involves an iterative cycle of design, synthesis, and characterization. Computational modeling can also play a crucial role in predicting the properties of novel derivatives and guiding the synthetic efforts towards the most promising candidates.

Future Directions in 5,5 Dimethylpyrrolidin 2 Yl Methanamine Research

Emerging Synthetic Methodologies

The development of efficient and stereoselective synthetic routes to (5,5-Dimethylpyrrolidin-2-yl)methanamine and its derivatives is paramount for unlocking its full potential. While classical approaches exist, future research is likely to focus on more sustainable and atom-economical methodologies.

Recent advances in the synthesis of chiral pyrrolidine (B122466) derivatives point towards several promising directions. One such avenue is the use of ring-closing enyne metathesis (RCEM) , which has proven effective for constructing the pyrrolidine ring under mild conditions. organic-chemistry.org This method offers the potential for creating a variety of substituted this compound analogs. Another emerging technique is the Iridium-catalyzed borrowing hydrogen methodology , which allows for the synthesis of functionalized pyrrolidines from readily available triols and primary amines. nih.govresearchgate.net This approach is particularly attractive due to its high atom economy and the generation of water as the only byproduct.

Biocatalysis also presents a powerful tool for the enantioselective synthesis of this diamine. The application of transaminases for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones has been demonstrated, achieving high enantiomeric excess. acs.org Adapting this enzymatic approach could provide a highly efficient and environmentally friendly route to optically pure this compound.

| Methodology | Description | Potential Advantages for this compound Synthesis |

| Ring-Closing Enyne Metathesis (RCEM) | Construction of the pyrrolidine ring from enyne substrates using ruthenium catalysts. organic-chemistry.org | Mild reaction conditions, access to diverse derivatives. |

| Iridium-Catalyzed Borrowing Hydrogen | Synthesis of pyrrolidines from triols and primary amines. nih.govresearchgate.net | High atom economy, sustainable process. |

| Biocatalysis (Transaminases) | Enzymatic synthesis of chiral pyrrolidines from ω-chloroketones. acs.org | High enantioselectivity, environmentally friendly. |

Novel Catalytic Applications

Chiral diamines are well-established as privileged ligands and organocatalysts in asymmetric synthesis. acs.orgsigmaaldrich.com Future research on this compound will likely explore its application in a broader range of catalytic transformations.

The structural features of this compound make it an excellent candidate for a bifunctional catalyst , where the two amine groups can act in concert to activate substrates and control stereochemistry. This is particularly relevant in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govmdpi.com The development of organocatalysts derived from this diamine could offer new levels of efficiency and selectivity in these fundamental carbon-carbon bond-forming reactions.

Furthermore, its role as a chiral ligand in transition metal catalysis warrants deeper investigation. Complexes of this compound with metals like copper, palladium, and rhodium could prove to be effective catalysts for a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.govnih.gov The gem-dimethyl group on the pyrrolidine ring can provide a unique steric environment around the metal center, potentially leading to enhanced enantioselectivity.

| Catalytic Role | Potential Reactions | Expected Outcome |

| Organocatalysis | Asymmetric Michael additions, aldol reactions, Mannich reactions. nih.govmdpi.com | High yields and enantioselectivities in C-C bond formation. |

| Chiral Ligand | Asymmetric hydrogenation, C-H amination, cross-coupling reactions. nih.govnih.gov | Novel metal complexes with unique reactivity and selectivity. |

Integration into Advanced Materials Science

The incorporation of chiral building blocks like this compound into polymeric and supramolecular structures is a burgeoning area of research. The diamine's well-defined stereochemistry and reactive handles make it an ideal candidate for creating advanced materials with tailored properties.

One promising application is in the development of chiral polymers and metal-organic frameworks (MOFs) . These materials can be utilized for enantioselective separations, sensing of chiral molecules, and asymmetric catalysis on a solid support. The rigid structure of the pyrrolidine ring can impart thermal stability and porosity to these materials.

Another area of interest is the use of this compound derivatives in the synthesis of bio-based polymers . As the demand for sustainable materials grows, the use of renewable resources is becoming increasingly important. researchgate.net Diamines derived from natural sources can be used as monomers for the production of polyamides and polyimides with unique properties and reduced environmental impact. The incorporation of the gem-dimethylpyrrolidine moiety could enhance the thermal and mechanical properties of these bio-based plastics.

Computational Chemistry-Driven Design and Discovery

Computational methods, particularly Density Functional Theory (DFT) , are becoming indispensable tools in modern chemical research. nih.govnih.gov In the context of this compound, computational studies can provide valuable insights into its structure, reactivity, and catalytic behavior, thereby guiding experimental efforts.

DFT calculations can be employed to predict the most stable conformations of the diamine and its metal complexes, as well as to elucidate the mechanisms of reactions in which it participates. emich.eduemich.edu This understanding is crucial for the rational design of more efficient catalysts and for predicting the stereochemical outcome of asymmetric reactions. For instance, computational analysis can help in understanding the subtle effects of substituents on the pyrrolidine ring on the stereoselectivity of a catalyzed reaction.

Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new catalysts and materials with desired properties. By predicting properties such as catalytic activity, binding affinity, and electronic structure, computational chemistry can help to prioritize synthetic targets, saving time and resources. nih.govdntb.gov.ua

Multidisciplinary Research Opportunities

The unique properties of this compound open up a wide range of multidisciplinary research opportunities, bridging organic synthesis with medicinal chemistry, materials science, and biochemistry.

In medicinal chemistry , the pyrrolidine scaffold is a common motif in many biologically active compounds and FDA-approved drugs. nih.govnih.gov The chiral nature and diamine functionality of this compound make it an attractive starting point for the synthesis of novel therapeutic agents. For example, its derivatives could be explored as selective agonists or antagonists for various receptors, such as the serotonin (B10506) 2C receptor. nih.govnih.gov

Collaboration with materials scientists could lead to the development of novel chiral sensors and separation media . The ability of the diamine to interact selectively with other chiral molecules could be harnessed to create devices for the detection and purification of enantiomers, which is of great importance in the pharmaceutical industry.

Finally, in the field of biochemistry , this compound and its derivatives could be used as probes to study enzyme mechanisms or as building blocks for the synthesis of peptide mimics and other biologically relevant molecules.

Q & A

Q. What are the common synthetic routes for (5,5-Dimethylpyrrolidin-2-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of 5,5-dimethylpyrrolidin-2-one with methylamine or alkylation of pyrrolidine precursors. Key steps include:

-

Use of sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation for reductive amination .

-

Protecting group strategies (e.g., Boc or Fmoc) to prevent side reactions during functionalization .

-

Optimization via pH control (e.g., buffered solutions at pH 5–6) and temperature modulation (25–60°C) to enhance selectivity.

-

Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 1.2–1.4 ppm for dimethyl groups) .

Table 1 : Comparison of Synthetic Routes

Method Yield (%) Purity (%) Key Conditions Reductive Amination 72–85 ≥95 NaBH3CN, MeOH, RT, 24h Catalytic Hydrogenation 65–78 ≥90 H2 (1 atm), Pd/C, EtOAc

Q. How is the stereochemical configuration of this compound determined experimentally?

- Methodological Answer :

- X-ray Crystallography : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) and refinement using SHELX programs for absolute configuration determination .

- NMR Spectroscopy :

- 2D NOESY to detect spatial proximity of protons (e.g., axial vs. equatorial methyl groups).

- NMR coupling constants (e.g., ) for ring conformation analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound in catalytic systems?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the methanamine group. Basis sets like B3LYP/6-311++G(d,p) are recommended .

-

Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability.

-

Docking Studies : Map binding affinities with biological targets (e.g., GPCRs) using AutoDock Vina .

Table 2 : Calculated Electronic Properties

Parameter Value (eV) Relevance HOMO Energy -6.2 Susceptibility to electrophilic attack LUMO Energy -1.8 Electron-accepting capacity

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

- Methodological Answer :

- Controlled Variable Testing : Isolate factors like pH, ionic strength, or co-solvents (e.g., DMSO) that may alter compound stability or binding .

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular uptake studies (LC-MS quantification) to validate target engagement .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., batch-to-batch impurity variations) .

Q. What advanced analytical strategies differentiate between degradation products and synthetic byproducts of this compound?

- Methodological Answer :

- LC-HRMS : Use high-resolution mass spectrometry (e.g., Q-TOF) with fragmentation patterns (MS/MS) to identify oxidation products (e.g., N-oxide derivatives) .

- Isotopic Labeling : Track -labeled methanamine groups to distinguish degradation pathways.

- Kinetic Studies : Monitor Arrhenius plots to predict shelf-life under varying storage conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.